N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene carboxamide derivative featuring a 4H-chromene-2-carboxamide core substituted with a 6-methyl group and a sulfonamide-linked phenyl ring. The sulfonamide moiety is further modified with a 2,6-dimethylmorpholine group, distinguishing it from related compounds .
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O6S/c1-14-4-9-21-19(10-14)20(26)11-22(31-21)23(27)24-17-5-7-18(8-6-17)32(28,29)25-12-15(2)30-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
SKCWVQYSBIIILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a sulfonyl chloride derivative to form the sulfonyl morpholine intermediate. This intermediate is then reacted with a phenyl derivative to introduce the phenyl group. The final step involves the cyclization of the intermediate with a chromene derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core or the sulfonyl group.
Substitution: The phenyl and morpholine groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or morpholine rings .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating its effects on several cancer cell lines, the compound demonstrated significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial and Antiviral Properties
Research has also explored the antimicrobial and antiviral properties of this compound:
-
Antimicrobial Activity : Similar compounds have shown significant activity against various bacterial strains, suggesting potential applications in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Group Diversity : The target compound’s 2,6-dimethylmorpholine group introduces a rigid, oxygen-containing heterocycle, contrasting with piperidine (BH37261, BH37269) or alkyl/aryl groups (BH37258, BH37262). This may enhance hydrogen-bonding capacity or steric effects compared to analogs .
- Chromene Core Consistency : All compounds retain the 6-methyl-4-oxo-4H-chromene-2-carboxamide backbone, indicating shared electronic properties from the conjugated chromene system.
Physicochemical Properties
- Molecular Weight : The target compound (~484.5 g/mol) is heavier than BH37261 (440.5 g/mol) and BH37269 (440.5 g/mol), likely due to the morpholine ring’s additional oxygen and methyl groups. Higher molecular weight may influence solubility or membrane permeability.
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromene moiety, a sulfonamide group, and a morpholine ring. Its molecular formula is with a molecular weight of 468.5 g/mol . The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating pain and inflammation .
- Receptor Modulation : The compound may also act on specific receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of neurodegenerative diseases where receptor modulation can have therapeutic effects .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its effectiveness in inhibiting the production of pro-inflammatory cytokines and mediators .
Anticancer Potential
The compound has been evaluated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines. Specifically, it has demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through the modulation of cell cycle regulators .
Antioxidant Activity
In addition to its anti-inflammatory and anticancer effects, this compound also exhibits antioxidant properties. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the pharmacological potential of this compound:
- In vitro Studies : Various assays have shown that the compound inhibits COX enzymes with IC50 values comparable to established anti-inflammatory drugs. For instance, one study reported an IC50 value of 10.4 μM against COX-2, indicating strong inhibitory potential .
- Cell Line Evaluations : In cancer research, this compound was tested on MCF-7 breast cancer cells, where it reduced cell viability significantly at concentrations as low as 5 μM .
- Animal Models : Preliminary animal studies have suggested that the compound may provide protective effects against induced inflammation and tumor growth, warranting further investigation into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
